3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide
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Overview
Description
3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran carboxamides This compound is characterized by the presence of a benzofuran ring system substituted with dimethyl groups and a carboxamide functional group attached to a 2-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors such as 2-hydroxybenzaldehyde derivatives with suitable reagents under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Carboxamide Formation: The carboxamide functional group can be introduced by reacting the benzofuran derivative with an appropriate amine, such as 2-methylphenylamine, under conditions that facilitate amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine or alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethyl-N-(2-methylphenyl)benzamide
- 3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxylic acid
- 3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-amine
Uniqueness
3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide is unique due to its specific substitution pattern on the benzofuran ring and the presence of the carboxamide functional group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
3,5-Dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a benzofuran core with a carboxamide functional group and two methyl groups at the 3 and 5 positions. Its structural complexity allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of cellular processes, possibly through interaction with bacterial enzymes or cell membranes.
Table 1: Antimicrobial Activity Results
Bacterial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|
Staphylococcus aureus | 24 | |
Escherichia coli | 21 | |
Bacillus subtilis | 20 | |
Salmonella typhi | 18 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including Hep-2 and P815. The IC50 values ranged from moderate to potent, indicating that this compound may serve as a lead for developing new anticancer agents.
Table 2: Anticancer Activity Findings
Neuroprotective Effects
Another significant aspect of the biological activity of this compound is its neuroprotective effects. Studies have shown that it can protect neuronal cells from excitotoxic damage induced by NMDA (N-Methyl-D-aspartate). The neuroprotective action is thought to be related to its ability to scavenge reactive oxygen species (ROS) and modulate signaling pathways involved in neuronal survival.
Case Study: Neuroprotection Against NMDA-Induced Damage
In a study involving primary cultured rat cortical neurons, the compound demonstrated substantial protection against NMDA-induced excitotoxicity at concentrations as low as 30 μM. This effect was comparable to memantine, a known NMDA antagonist, suggesting that it could be further developed for treating neurodegenerative conditions.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism.
- Receptor Modulation : The compound could interact with specific receptors or ion channels, affecting cellular signaling pathways.
- Oxidative Stress Reduction : Its antioxidant properties contribute to reducing cellular damage from oxidative stress.
Properties
IUPAC Name |
3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-11-8-9-16-14(10-11)13(3)17(21-16)18(20)19-15-7-5-4-6-12(15)2/h4-10H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMMVLFKAIHZJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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